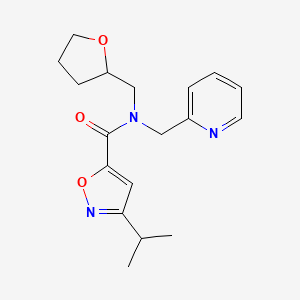

![molecular formula C16H17N5O2 B5537442 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5537442.png)

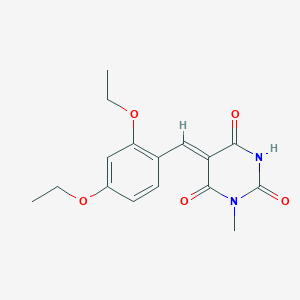

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions that yield structurally complex heterocycles. For instance, the synthesis of 1,2-dimethyl-5-phenyl-1H-imidazo[4,5-b]pyridin-7-ol involves heating a mixture of 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester with ethyl benzoyl acetate, leading to a series of ring-chain tautomerizations and rearrangements (R. Lis, J. Traina, & J. Huffman, 1990). This example demonstrates the complex nature of synthesizing imidazo[1,2-a]pyridine derivatives and similar compounds.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives, including compounds similar to 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one, is characterized by specific angular inclinations between rings and substituent groups. For example, crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives revealed specific inclinations of the phenyl rings relative to the mean planes of the imidazole rings, highlighting the importance of molecular geometry in defining the properties of these compounds (G. Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives and related compounds engage in various chemical reactions, yielding diverse heterocyclic systems. For example, the synthesis of pyrido[1,2-a]pyrimidin-4-ones through Rh(III)-catalyzed imidoyl C-H activation and coupling with diazo esters demonstrates the reactivity of these compounds under specific conditions, leading to the formation of compounds with significant structural diversity (Gia L Hoang, Adam J Zoll, & J. Ellman, 2019).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives are closely related to their molecular structure. These compounds typically exhibit solid-state properties that are influenced by their crystalline structure and intermolecular interactions. For instance, the crystal packing and stability of specific derivatives are stabilized by intermolecular C-H...O and N-H...O hydrogen bond interactions, which are essential for understanding the compound's physical behavior (J. Ganapathy et al., 2015).

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds related to "2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one" involves complex chemical processes that result in structures with potential biological activities. For instance, compounds synthesized through nucleophilic displacement in pyrimidine heterocyclic rings have been investigated for their antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger, demonstrating significant biological activity (Jafar et al., 2017). Another study detailed a novel synthetic route to derivatives, showcasing the versatility of these compounds in generating structurally interesting molecules through ring-chain tautomerizations/rearrangements (Lis et al., 1990).

Biological Evaluation and Potential Uses

Research has also extended to the evaluation of related compounds for antimicrobial activities, which could pave the way for new chemotherapeutic agents. For example, alkoxyphthalimide derivatives of certain imidazolone compounds have been designed, synthesized, and screened for antimicrobial properties, contributing to the potential development of novel therapeutic agents (Dangi et al., 2011).

Advanced Chemical Applications

The exploration of these compounds often leads to the discovery of new chemical reactions and synthetic pathways that are crucial for developing pharmaceuticals and understanding chemical reactivity. The study of imidazo[1,2-a]pyridine derivatives, for instance, has yielded insights into the formation of compounds with antiprotozoal activities, demonstrating the broad applicability of these chemical structures in medicinal chemistry (Ismail et al., 2004).

properties

IUPAC Name |

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(3-methoxyphenyl)-4H-imidazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-10-7-11(2)19-15(18-10)20-16-17-9-14(22)21(16)12-5-4-6-13(8-12)23-3/h4-8H,9H2,1-3H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGTZAVSPVFAKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NCC(=O)N2C3=CC(=CC=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5537362.png)

![7-methyl-4,10-bis(trifluoroacetyl)-6,10-dihydro-4H-imidazo[4,5-g][1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B5537367.png)

![2-(4-chlorophenyl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5537378.png)

![2-butyl-8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537380.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5537385.png)

![ethyl 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5537412.png)

![2-[(4aR*,7aS*)-4-(3-ethoxypropanoyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide](/img/structure/B5537417.png)

![2-(1-piperidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537437.png)

![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)